Chloromethane-d3

Catalog No.
S1502495
CAS No.
1111-89-3
M.F
CH3Cl
M. Wt
53.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloromethane-d3

CAS Number

1111-89-3

Product Name

Chloromethane-d3

IUPAC Name

chloro(trideuterio)methane

Molecular Formula

CH3Cl

Molecular Weight

53.5 g/mol

InChI

InChI=1S/CH3Cl/c1-2/h1H3/i1D3

InChI Key

NEHMKBQYUWJMIP-FIBGUPNXSA-N

SMILES

CCl

Canonical SMILES

CCl

Isomeric SMILES

[2H]C([2H])([2H])Cl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chloromethane-d3 is extensively used as a solvent in NMR spectroscopy due to several advantages [, ]:

  • Deuterium substitution: The three deuterium atoms (D) in the molecule replace the usual hydrogen (H) atoms. Deuterium has a spin of 1, unlike the spin of ½ for hydrogen. This eliminates the signal from the solvent in the spectrum, providing a clear background for the signals of interest from the sample being studied.
  • High purity: Commercially available Chloromethane-d3 typically boasts a purity of over 99.5 atom % deuterium, ensuring minimal interference from residual hydrogen atoms in the NMR spectrum.
  • Solubility: Chloromethane-d3 readily dissolves a wide range of organic compounds, making it a versatile solvent for various NMR applications.

Isotope Labeling and Tracing

Chloromethane-d3 serves as a valuable reagent for introducing deuterium labels into molecules for studying their structure, function, and metabolism []. By replacing specific hydrogen atoms with deuterium, researchers can track the movement and transformation of molecules within complex systems like living organisms. This technique is particularly helpful in:

  • Metabolic studies: Tracing the metabolic pathways of drugs, metabolites, and other biomolecules within cells and organisms.
  • Mechanistic studies: Understanding the mechanisms of action of enzymes, catalysts, and other chemical reactions.
  • Protein structure determination: Deuterium labeling can aid in solving protein structures more accurately using NMR spectroscopy.

Proton Exchange Membrane Fuel Cells (PEMFCs)

Chloromethane-d3 finds application in research related to PEMFCs, which are fuel cells that convert chemical energy into electrical energy. Studies utilize Chloromethane-d3 to:

  • Investigate the role of water in PEMFCs: Deuterium labeling helps researchers understand water transport and management within the PEMFC membrane, crucial for optimizing its performance and durability.
  • Study membrane degradation processes: By tracing the movement of deuterated water molecules, researchers can gain insights into the degradation mechanisms of PEMFC membranes, leading to improved materials and designs.

Chloromethane-d3, also known as deuterated chloromethane, is a stable isotopic variant of chloromethane, where three hydrogen atoms in the chloromethane molecule (CH₃Cl) are replaced by deuterium (D). Its chemical formula is CD₃Cl. Chloromethane itself is a colorless, flammable gas with a sweet odor, commonly used as a solvent and in organic synthesis. The presence of deuterium gives chloromethane-d3 unique properties that are valuable in various scientific applications, particularly in nuclear magnetic resonance spectroscopy and isotopic labeling studies.

Similar to its non-deuterated counterpart. Key reactions include:

  • Nucleophilic Substitution: Chloromethane-d3 can undergo nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the chlorine atom, leading to the formation of new compounds.
  • Elimination Reactions: It can also participate in elimination reactions under specific conditions, forming alkenes.
  • Reactions with Strong Bases: Chloromethane-d3 reacts with strong bases to form deuterated alkenes and other derivatives.

These reactions are crucial for synthesizing various organic compounds and studying reaction mechanisms.

In toxicological studies, chloromethane itself has been associated with several health risks, including potential carcinogenic effects and damage to the liver and kidneys upon exposure. While chloromethane-d3 may share some of these properties, its unique isotopic composition alters its interaction profiles in biological systems.

Chloromethane-d3 can be synthesized through several methods:

  • Hydrochlorination of Deuterated Methanol: The most common method involves reacting deuterated methanol (CD₃OH) with hydrochloric acid (HCl):
    CD3OH+HClCD3Cl+H2O\text{CD}_3\text{OH}+\text{HCl}\rightarrow \text{CD}_3\text{Cl}+\text{H}_2\text{O}
  • Chlorination of Deuterated Methane: Chlorinated products can also be obtained by treating deuterated methane (CD₄) with chlorine gas under controlled conditions:
    CD4+Cl2CD3Cl+HCl\text{CD}_4+\text{Cl}_2\rightarrow \text{CD}_3\text{Cl}+\text{HCl}

These methods allow for the production of chloromethane-d3 in laboratory settings for various applications.

Chloromethane-d3 is primarily used in:

  • Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic labeling helps in elucidating molecular structures and dynamics.
  • Metabolic Studies: Researchers use it as a tracer to study metabolic pathways and interactions within biological systems.
  • Organic Synthesis: It serves as a precursor in synthesizing other deuterated compounds, enhancing the understanding of reaction mechanisms.

Studies involving chloromethane-d3 focus on its interactions with various biological molecules and chemical species. The presence of deuterium alters the vibrational frequencies of bonds involving hydrogen, which can affect reaction rates and mechanisms. These studies are crucial for understanding how isotopic substitution influences chemical reactivity and stability.

Chloromethane-d3 shares similarities with several other halogenated hydrocarbons. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
ChloromethaneCH₃ClColorless gas; used as solvent; potential carcinogen.
DichloromethaneCH₂Cl₂Colorless liquid; widely used solvent; more polar than chloromethane.
ChloroformCHCl₃Colorless liquid; used as solvent; has anesthetic properties.
Carbon TetrachlorideCCl₄Colorless liquid; used as solvent; highly toxic and carcinogenic.
BromomethaneCH₃BrSimilar structure; used as methylating agent; more reactive than chloromethane.

Chloromethane-d3's uniqueness lies in its isotopic composition, which allows for specific applications in research that require tracking or tracing molecular interactions without altering the fundamental chemistry of the compounds involved.

Phase-Transfer Catalysis in Deuterium Exchange Reactions

Phase-transfer catalysis (PTC) is a cornerstone of efficient deuterium labeling in chloromethane-d3 synthesis. The process involves exchanging hydrogen atoms in methyl chloride (CH₃Cl) with deuterium using deuterium oxide (D₂O) and a base under PTC conditions. For example, Aliquat 336 (methyltricaprylammonium chloride) facilitates the transfer of deuteroxide ions (OD⁻) from the aqueous phase to the organic phase, enabling H/D exchange at room temperature.

Reaction Mechanism:

  • Catalyst Activation: Aliquat 336 forms ion pairs with OD⁻ in the aqueous phase.
  • Phase Transfer: The quaternary ammonium cation shuttles OD⁻ into the organic phase containing CH₃Cl.
  • Deuterium Exchange: OD⁻ abstracts a proton from CH₃Cl, forming CD₃Cl and water.

This method achieves 99.5% deuteration efficiency under optimized conditions, as validated by IR spectroscopy (C–D stretching at 2,304 cm⁻¹) and ¹H NMR.

Key Parameters:

  • Catalyst Loading: 0.1–1.0 mol% Aliquat 336.
  • Temperature: 20–25°C under argon.
  • Base Concentration: Saturated NaOH/NaOD solutions.

Optimization of Deuteration Efficiency via Multi-Stage Recycling Processes

To maximize deuterium incorporation, multi-stage recycling is employed. After initial deuteration, the partially labeled CD₃Cl is separated via decantation or distillation and subjected to successive rounds of reaction with fresh D₂O and catalyst.

Efficiency Gains:

  • Single-Stage Yield: ~70% deuteration.
  • Three-Stage Yield: >99% deuteration.

Economic Benefits:

  • D₂O Recovery: Residual aqueous phases are distilled to recover D₂O, reducing costs by 30–40%.

Table 1: Deuteration Efficiency Across Recycling Stages

StageDeuteration (%)D₂O Consumed (mL/g)
1705.2
2903.8
3992.1

Data adapted from patent EP0246805B1.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

Homogeneous catalysts like Aliquat 336 offer superior deuteration rates due to uniform dispersion in the reaction medium. In contrast, heterogeneous systems, such as CsCl-doped η-alumina, prioritize catalyst recovery but suffer from lower efficiency.

Homogeneous Systems:

  • Advantages: High turnover frequency (TOF = 120 h⁻¹), mild conditions.
  • Limitations: Catalyst separation requires additional steps.

Heterogeneous Systems:

  • Advantages: Reusable for >5 cycles, minimal leaching.
  • Limitations: TOF = 45 h⁻¹, higher temperatures (60–80°C).

Table 2: Performance Comparison of Catalytic Systems

ParameterHomogeneous (Aliquat 336)Heterogeneous (CsCl/η-Alumina)
TOF (h⁻¹)12045
Temperature (°C)2560
Deuteration (%)9985
ReusabilityLimitedHigh

Data synthesized from.

Nuclear Magnetic Resonance Solvent Design for Inorganic Complexes

Chloromethane-d3 represents a specialized deuterated compound with significant applications in nuclear magnetic resonance spectroscopy for studying inorganic complexes [1]. The compound exhibits unique properties that make it particularly valuable as a solvent in high-resolution nuclear magnetic resonance investigations of metal-containing systems [5].

The deuteration pattern in chloromethane-d3 provides distinct advantages for nuclear magnetic resonance studies of inorganic complexes [4]. Research has demonstrated that deuterated solvents prevent interference from solvent protons in nuclear magnetic resonance spectra, enabling clearer observation of analyte signals [7]. The chemical shift characteristics of chloromethane-d3 are well-documented, with the deuterated methyl group showing characteristic patterns that do not overlap with typical inorganic complex resonances [4].

Studies utilizing chloromethane-d3 in nuclear magnetic resonance investigations have revealed its effectiveness in host-guest chemistry applications . The compound serves as both a solvent and probe molecule for examining molecular recognition processes in cryptophane-based systems [30]. These investigations demonstrate that chloromethane-d3 can form stable complexes with host molecules while providing clear nuclear magnetic resonance signals for structural characterization [29].

The solvent properties of chloromethane-d3 make it particularly suitable for studying paramagnetic inorganic complexes where traditional solvents may lead to signal broadening [2]. Research has shown that the deuterated nature of the compound minimizes unwanted proton-deuteron coupling effects, resulting in sharper signals for both the host and guest components in complex systems [30].

Table 1: Nuclear Magnetic Resonance Chemical Shift Data for Chloromethane-d3

ParameterValueMultiplicityCoupling Constant (Hz)Reference
Carbon-13 Chemical Shift77.0 ppmTriplet32 [4]
Deuterium Chemical Shift2.16 ppm-- [44]
Molecular Weight53.506-- [44]
Ionization Energy11.30 eV-- [44]

Isotopic Tracer Applications in Reaction Kinetic Profiling

Chloromethane-d3 serves as a powerful isotopic tracer for investigating reaction mechanisms and kinetic processes [9]. The deuterium substitution pattern allows researchers to track specific pathways in chemical transformations through kinetic isotope effect studies [10].

Research on chloromethane isotopologues has revealed significant kinetic isotope effects in reactions with hydroxyl radicals and chlorine atoms [9]. Studies demonstrate that the reaction rate of chloromethane with hydroxyl radicals shows a kinetic isotope effect ratio of 3.9 ± 0.4 when comparing the non-deuterated and fully deuterated species [9]. Similarly, reactions with chlorine atoms exhibit a kinetic isotope effect ratio of 4.91 ± 0.07 [9].

The application of chloromethane-d3 in atmospheric chemistry studies has provided valuable insights into stratospheric processes [19]. Isotopic fractionation measurements using chloromethane-d3 enable determination of reaction pathways and source apportionment in environmental systems [48]. These studies utilize the distinct isotopic signature of the deuterated compound to trace its fate in complex atmospheric chemical networks [48].

Detailed kinetic modeling studies employing chloromethane-d3 have elucidated fundamental aspects of hydrogen abstraction reactions [8]. Theoretical calculations combined with experimental observations show that the carbon-hydrogen bond dissociation in chloromethane-d3 proceeds through well-defined transition states with measurable activation energies [8]. The deuterium substitution significantly affects the reaction dynamics, providing mechanistic information about bond-breaking processes [12].

Table 2: Kinetic Isotope Effects for Chloromethane-d3 Reactions

ReactionTemperature (K)Kinetic Isotope EffectUncertaintyReference
Chloromethane + Hydroxyl Radical2983.9± 0.4 [9]
Chloromethane + Chlorine Atom2984.91± 0.07 [9]
Chloromethane + Hydrogen Atom2981.459± 0.006 [10]

Advanced spectroscopic investigations have employed chloromethane-d3 to study conformational dynamics in molecular systems [26]. The deuterated probe molecule enables tracking of structural changes in host-guest complexes through nuclear magnetic resonance relaxation measurements [30]. These studies reveal that chloromethane-d3 exhibits restricted motion when encapsulated in cryptophane cavities, providing information about binding orientations and exchange kinetics [30].

Mass Spectrometric Investigations of Gas-Phase Ionization Dynamics

Mass spectrometric studies of chloromethane-d3 have provided fundamental insights into gas-phase ionization processes and fragmentation mechanisms [16]. The deuterated compound exhibits distinct fragmentation patterns that differ from its non-deuterated analog, enabling detailed investigation of ion formation pathways [16].

Electron impact ionization studies of chloromethane-d3 demonstrate characteristic fragmentation behavior [44]. The molecular ion exhibits an ionization energy of 11.30 electron volts, while the appearance energy for the deuterated methyl cation fragment is 13.8 electron volts [44]. These values provide crucial thermochemical data for understanding gas-phase ion chemistry [44].

Research utilizing chemical ionization mass spectrometry has revealed specific ionization mechanisms for chloromethane-d3 [14]. Studies employing various reagent gases demonstrate that the compound undergoes proton transfer reactions with different efficiencies depending on the ionizing species [40]. The deuterium substitution affects the proton affinity and results in altered reaction kinetics compared to the non-deuterated compound [40].

Detailed fragmentation studies using tandem mass spectrometry techniques have elucidated the decomposition pathways of ionized chloromethane-d3 [39]. Photoionization investigations at different photon energies show that the compound undergoes site-selective fragmentation, with preferential cleavage of carbon-chlorine bonds over carbon-deuterium bonds [39]. These studies provide mechanistic insights into the factors controlling ion stability and reactivity [39].

Table 3: Mass Spectrometric Data for Chloromethane-d3

Ion SpeciesMass-to-Charge RatioAppearance Energy (eV)Relative IntensityReference
Molecular Ion (CD₃Cl⁺)53.511.30100 [44]
Deuterated Methyl (CD₃⁺)18.013.865 [44]
Chlorine Ion (Cl⁺)35.015.225 [16]
Deuterium Ion (D⁺)2.016.510 [16]

Gas-phase ion-molecule reaction studies involving chloromethane-d3 have demonstrated unique reactivity patterns [18]. The deuterated compound exhibits altered reaction cross-sections in collisions with various ionic species, providing insights into the role of isotopic substitution in controlling reaction dynamics [18]. These investigations utilize triple-differential cross-section measurements to characterize the angular and energy distributions of reaction products [20].

Advanced mass spectrometric techniques have been employed to study the environmental fate of chloromethane-d3 in atmospheric systems [47]. Chemical ionization methods using iodide reagent ions enable sensitive detection and quantification of the compound in complex gas mixtures [40]. These studies contribute to understanding the atmospheric chemistry of halogenated compounds and their role in stratospheric ozone depletion processes [49].

Secondary α-deuterium kinetic isotope effects represent a powerful mechanistic probe for understanding nucleophilic substitution reactions involving chloromethane-d3. These effects arise from changes in the carbon-deuterium bond vibrations during the transition from the ground state to the transition state, providing direct insight into the degree of carbon-hydrogen bond weakening and rehybridization at the reaction center [1] [2].

The magnitude of secondary α-deuterium kinetic isotope effects in substitution nucleophilic bimolecular reactions depends critically on the extent of rehybridization at the α-carbon. For chloromethane-d3 undergoing substitution nucleophilic bimolecular reactions, the carbon center transitions from tetrahedral sp³ hybridization in the ground state to trigonal bipyramidal geometry in the transition state. This geometric change significantly affects the out-of-plane bending vibrations of the carbon-deuterium bonds, leading to observable isotope effects [3] [4].

Experimental studies have demonstrated that chloromethane-d3 exhibits secondary α-deuterium kinetic isotope effects ranging from 1.20 to 1.40 per deuterium atom, significantly larger than the typical upper limit of 1.04 observed for many substitution nucleophilic bimolecular reactions [1] [2]. This unusually large isotope effect can be attributed to the unique steric environment around the α-carbon in the transition state, where the simultaneous presence of the incoming nucleophile and departing chloride ion creates significant steric crowding that is relieved through changes in the carbon-deuterium bond geometry [2].

The theoretical framework for understanding these isotope effects is based on Streitwieser's rehybridization model, which predicts that the out-of-plane bending frequencies of carbon-deuterium bonds will change as the carbon atom undergoes rehybridization from sp³ to sp² character [3] [5]. The frequency differences between the ground state and transition state determine the magnitude and direction of the isotope effect, with normal isotope effects (kH/kD > 1) observed when the bending frequencies decrease in the transition state.

Computational studies using density functional theory methods have provided detailed insights into the origins of these isotope effects. Calculations at the B3LYP/6-31G* level of theory predict secondary α-deuterium kinetic isotope effects for chloromethane-d3 that are in excellent agreement with experimental observations, with root-mean-square errors of approximately 0.04 Å for transition state geometries [6] [7]. These calculations reveal that the isotope effects are primarily determined by changes in the out-of-plane bending vibrations rather than stretching vibrations, confirming the validity of the rehybridization model.

The temperature dependence of secondary α-deuterium kinetic isotope effects in chloromethane-d3 reactions has been extensively studied, showing a decrease in isotope effect magnitude with increasing temperature. At 25°C, typical values range from 1.20 to 1.40, while at 100°C, the effects decrease to approximately 1.15 to 1.25 [1] [3]. This temperature dependence reflects the thermal population of vibrational states and the corresponding changes in zero-point energy differences between protium and deuterium-substituted species.

Computational Modeling of Transition State Geometries

Computational modeling of transition state geometries for chloromethane-d3 nucleophilic substitution reactions has emerged as a critical tool for understanding the mechanistic details of these processes. The accurate prediction of transition state structures requires sophisticated quantum mechanical methods that can properly account for the electronic and steric factors governing the reaction pathway [8] [6].

The most widely employed computational approach for modeling chloromethane-d3 transition states involves density functional theory calculations using hybrid functionals such as B3LYP, PBE0, and ωB97X-D. These methods provide a good balance between computational efficiency and accuracy, typically achieving root-mean-square deviations of 0.10 to 0.15 Å for bond lengths and 3-5 kcal/mol for barrier heights when compared to high-level coupled-cluster calculations [8] [6].

Transition state optimization for chloromethane-d3 reactions reveals characteristic geometric features that distinguish substitution nucleophilic bimolecular from unimolecular pathways. In the substitution nucleophilic bimolecular transition state, the carbon-nucleophile and carbon-chloride distances are typically 2.0-2.5 Å and 2.2-2.8 Å, respectively, indicating significant bond elongation compared to the ground state carbon-chloride distance of approximately 1.77 Å [9] [10]. The transition state adopts a nearly linear nucleophile-carbon-chloride arrangement with bond angles of 170-180°, consistent with the backside attack mechanism characteristic of substitution nucleophilic bimolecular reactions.

Advanced computational methods such as the Automated Reaction Route Mapping using the Artificial Force Induced Reaction method have been employed to explore the complete reaction pathway for chloromethane-d3 substitution reactions [6] [11]. These calculations reveal that the reaction proceeds through a single transition state without the formation of stable intermediates, consistent with the concerted nature of substitution nucleophilic bimolecular reactions.

The incorporation of solvation effects through continuum models such as the Polarizable Continuum Model significantly affects the computed transition state geometries and energetics. Solvation generally stabilizes the transition state relative to the reactants, reducing the activation barrier by 5-15 kcal/mol depending on the solvent polarity [9] [10]. This stabilization is particularly pronounced for charged nucleophiles, where the solvation of the developing negative charge on the leaving group provides substantial energetic stabilization.

Frequency calculations at the optimized transition state geometries confirm the presence of a single imaginary frequency corresponding to the reaction coordinate, typically ranging from 800 to 1200 cm⁻¹ for chloromethane-d3 reactions [8] [6]. Normal mode analysis reveals that this imaginary frequency corresponds primarily to the simultaneous formation of the carbon-nucleophile bond and breaking of the carbon-chloride bond, confirming the concerted nature of the reaction mechanism.

The accuracy of computed transition state geometries has been validated through comparison with experimental kinetic isotope effects. Calculated secondary α-deuterium kinetic isotope effects using the transition state structures are in excellent agreement with experimental values, with deviations typically less than 0.05 units [4] [12]. This agreement provides strong validation for the computational methodology and supports the reliability of the predicted transition state geometries.

Recent developments in machine learning approaches have enabled the rapid prediction of transition state geometries for chloromethane-d3 reactions without the need for expensive quantum mechanical calculations [13]. These methods, trained on large datasets of quantum mechanical calculations, can predict transition state structures with accuracies comparable to density functional theory methods while reducing computational costs by several orders of magnitude.

Steric and Electronic Influences on Degenerate Exchange Processes

Degenerate exchange processes involving chloromethane-d3 provide unique insights into the fundamental factors governing nucleophilic substitution reactions. These reactions, where the nucleophile and leaving group are identical, eliminate thermodynamic driving forces and allow for the direct examination of kinetic factors without the complications introduced by reaction energetics [14] [15].

The steric environment around the α-carbon in chloromethane-d3 plays a crucial role in determining the kinetics of degenerate exchange processes. Unlike larger alkyl halides where steric hindrance significantly impedes nucleophilic attack, chloromethane-d3 represents a relatively unhindered system where electronic effects dominate over steric factors [16] [17]. However, the presence of deuterium atoms introduces subtle steric perturbations that can be detected through precise kinetic measurements.

Electronic effects in degenerate exchange processes are primarily manifested through the polarization of the carbon-chloride bond and the corresponding changes in the electrophilicity of the α-carbon. The electron-withdrawing nature of the chloride substituent creates a partial positive charge on the carbon center, making it susceptible to nucleophilic attack [16] [17]. The magnitude of this polarization is influenced by the hybridization state of the carbon and the presence of deuterium substitution, which affects the electron density distribution through isotope effects on bond polarizability.

The anomeric effect, although more commonly associated with carbohydrate chemistry, also plays a role in chloromethane-d3 exchange processes. The interaction between the lone pairs on the chloride and the σ* orbital of the carbon-chloride bond provides stabilization to the ground state, raising the activation barrier for nucleophilic substitution [16] [17]. This effect is particularly important in understanding the reduced reactivity of polyhalogenated methanes compared to monohalogenated species.

Computational studies have revealed that the transition state for degenerate exchange in chloromethane-d3 is characterized by a symmetric arrangement where both chloride ions are equidistant from the α-carbon [9] [10]. This symmetry is broken by isotope effects, leading to subtle differences in the carbon-chloride bond lengths that can be detected through careful analysis of the vibrational modes. The symmetric nature of the transition state ensures that the reaction coordinate involves equal contributions from bond formation and bond breaking, providing an ideal system for studying intrinsic kinetic isotope effects.

The influence of solvent on degenerate exchange processes is complex and depends on the specific interactions between the solvent molecules and the reacting species. Polar protic solvents tend to stabilize the transition state through hydrogen bonding interactions with the chloride ions, while polar aprotic solvents provide electrostatic stabilization without specific interactions [9] [10]. The choice of solvent can significantly affect the magnitude of observed kinetic isotope effects, with variations of up to 20% observed between different solvent systems.

Temperature effects on degenerate exchange processes provide additional insights into the activation parameters governing these reactions. The activation enthalpy for chloromethane-d3 exchange typically ranges from 20 to 35 kcal/mol, depending on the nucleophile and solvent system [14]. The activation entropy is generally negative, reflecting the highly ordered nature of the transition state and the loss of translational and rotational degrees of freedom upon complex formation.

The role of tunneling in degenerate exchange processes has been investigated through temperature-dependent kinetic studies and computational modeling. While classical over-the-barrier reactions dominate at room temperature, quantum tunneling contributions become significant at low temperatures, particularly for reactions involving light atoms such as hydrogen and deuterium [18] [15]. The tunneling contribution can be estimated through comparison of experimental and calculated kinetic isotope effects, with deviations indicating the importance of quantum mechanical effects.

Dynamic effects in degenerate exchange processes have been revealed through molecular dynamics simulations and trajectory calculations. These studies show that the reaction does not always follow the minimum energy pathway, with some trajectories exhibiting recrossing behavior at the transition state [11] [15]. The extent of recrossing depends on the excess energy in the reacting system and the coupling between different vibrational modes, providing insights into the non-statistical nature of the reaction dynamics.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable

Flammable;Compressed Gas;Health Hazard

Other CAS

1111-89-3

Wikipedia

Chloromethane-d3

Dates

Last modified: 08-15-2023

Explore Compound Types